Siponimod -

Siponimod

Catalog Number: EVT-1583223
CAS Number:
Molecular Formula: C29H35F3N2O3
Molecular Weight: 516.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Siponimod is an orally available immunomodulatory drug used to treat relapsing forms of multiple sclerosis. Siponimod is associated with transient serum enzyme elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.
Source and Classification

Siponimod is classified under the category of immunomodulatory agents. It is marketed under the brand name Mayzent and received approval from the U.S. Food and Drug Administration in March 2019 for the treatment of secondary progressive multiple sclerosis. The compound is derived from a class of alkoxyimino derivatives designed for selective S1P receptor modulation, showcasing its potential in managing autoimmune conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of siponimod involves several key steps that include:

  1. Starting Material: The synthesis begins with FTY720 as a precursor.
  2. Reductive Amination: A critical step involves the reductive amination of an aldehyde fragment with various amino carboxylic acids, leading to the formation of the desired alkoxyimino derivative.
  3. Optimization: The structural modifications are driven by structure-activity relationship studies to enhance potency and selectivity for S1P receptors.

The synthesis is optimized to avoid potential genotoxic impurities, as highlighted in recent studies that developed analytical methods for their detection during manufacturing processes .

Molecular Structure Analysis

Structure and Data

Siponimod has a complex molecular structure characterized by its selective binding to sphingosine-1-phosphate receptors. The chemical formula is C22_{22}H30_{30}N2_{2}O4_{4}, with a molecular weight of approximately 378.49 g/mol.

The structural representation includes:

  • Functional Groups: Alkoxy groups contributing to its lipophilicity.
  • Chiral Centers: The presence of chiral centers necessitates careful consideration during synthesis to ensure biological activity.

Structural Features

  • Sphingosine Backbone: Similar to sphingosine, facilitating receptor interaction.
  • Hydrophobic Tail: Enhances binding affinity to S1P receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Siponimod undergoes extensive metabolic transformations in vivo, primarily through oxidative metabolism facilitated by cytochrome P450 enzymes (CYP2C9 and CYP3A4). Key reactions include:

  1. Oxidation: Leading to various metabolites, including M3 and M17, which are inactive and do not contribute to therapeutic effects.
  2. Conjugation: Further metabolic pathways may involve glucuronidation or sulfation.

The elimination pathway predominantly occurs via fecal excretion (approximately 86.7%), with minimal renal clearance .

Mechanism of Action

Process and Data

Siponimod acts as a functional antagonist at S1P1 receptors located on lymphocytes. By binding to these receptors, it prevents lymphocyte egress from lymph nodes, reducing their recirculation into the central nervous system. This mechanism effectively limits central inflammation associated with multiple sclerosis:

  • Receptor Binding: High affinity for S1P1 leads to internalization and degradation of the receptor-ligand complex.
  • Impact on T-cells: Decreased T-cell migration results in reduced inflammatory responses within the central nervous system.

Pharmacokinetic studies indicate that siponimod has an elimination half-life of approximately 30 hours, allowing for once-daily dosing regimens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Siponimod is typically presented as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Optimal stability is observed within a neutral pH range.

Relevant data from analytical methods indicate high purity levels (>99%) during synthesis, ensuring minimal impurities in pharmaceutical formulations .

Applications

Scientific Uses

Siponimod's primary application lies in the treatment of multiple sclerosis, specifically targeting secondary progressive forms of the disease. Ongoing research explores its potential use in other autoimmune disorders due to its immunomodulatory properties:

  • Clinical Trials: Studies are underway to evaluate efficacy across different patient populations.
  • Mechanistic Research: Investigations into its effects on lymphocyte behavior continue to provide insights into broader immunological applications.
Introduction to Siponimod in Multiple Sclerosis Research

Historical Context and Development of Siponimod as an S1P Receptor Modulator

Siponimod (BAF312) emerged as a next-generation sphingosine-1-phosphate receptor (S1PR) modulator following fingolimod, the first-in-class S1PR modulator approved for relapsing multiple sclerosis (MS). Fingolimod's non-selective binding profile (S1PR1,3,4,5) was associated with cardiovascular and other off-target effects, primarily linked to S1PR3 engagement. This limitation spurred development of receptor-subtype selective modulators with improved safety profiles. Siponimod was specifically engineered as a S1PR1 and S1PR5-selective modulator with negligible activity at S1PR3, achieved through structural optimization of the alkoxyimino derivative core [1] [5].

Preclinical studies demonstrated siponimod's high binding affinity for human S1PR1 (half maximal effective concentration [EC₅₀] = 0.39 nmol/L) and S1PR5 (EC₅₀ = 0.98 nmol/L), with significantly lower affinity for S1PR2 (>10,000 nmol/L), S1PR3 (>1,000 nmol/L), and S1PR4 (750 nmol/L) [1]. Unlike fingolimod, which requires phosphorylation for activation, siponimod is an active compound with a shorter elimination half-life (~30 hours), enabling more rapid reversal of biological effects after discontinuation [2] [7]. This pharmacological profile translated into a reduced risk of bradycardia and other S1PR3-mediated effects in early-phase clinical trials.

The pivotal EXPAND trial (Phase 3) established siponimod's efficacy in secondary progressive multiple sclerosis (SPMS). This randomized, double-blind, placebo-controlled study enrolled 1,651 SPMS patients and demonstrated a significant 21% reduction in 3-month confirmed disability progression (CDP) with siponimod versus placebo (hazard ratio 0.79; p=0.013) [1] [4]. Magnetic resonance imaging (MRI) outcomes revealed a pronounced reduction in gadolinium-enhancing (GdE+) lesions (relative reduction 86% vs placebo; p<0.0001) and new/enlarging T2 lesions (relative reduction 81% vs placebo; p<0.0001) [1]. These findings underpinned siponimod's approval by the FDA in 2019 specifically for active SPMS, making it the first oral disease-modifying therapy indicated for this progressive form of MS [6] [8].

Table 1: Evolution of S1P Receptor Modulators in MS Therapeutics

CompoundS1PR SelectivityKey Structural/Pharmacological AdvancementsApproval Milestone
FingolimodS1PR1,3,4,5First oral S1PR modulator; requires phosphorylationApproved for RRMS (2010)
SiponimodS1PR1,5S1PR3-sparing; direct active compound; shorter half-lifeFirst approved for SPMS (2019)
OzanimodS1PR1,5Optimized selectivity; active metabolitesApproved for RRMS (2020)
PonesimodS1PR1Most selective; shortest half-lifeApproved for RRMS (2021)

Role of Sphingosine-1-Phosphate (S1P) Signaling in Autoimmune Pathogenesis

The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of immune cell trafficking, vascular integrity, and neural function. S1P is a bioactive lysophospholipid generated through phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2). It exerts pleiotropic effects by binding to five G protein-coupled receptors (S1PR1-5) with distinct cellular distributions and functions [3] [6]. A concentration gradient exists between tissues (low S1P) and blood/lymph (high S1P), which is essential for directing lymphocyte egress from lymphoid organs into circulation. Disruption of this gradient is fundamental to the mechanism of S1PR modulators in autoimmune diseases [9] [6].

In the context of multiple sclerosis, S1P signaling contributes to pathogenesis through:

  • Lymphocyte Trafficking Dysregulation: S1PR1 is highly expressed on lymphocytes and mediates their egress from lymph nodes. During MS progression, autoreactive T and B cells escape immunological tolerance and migrate into the CNS. S1PR modulators like siponimod act as functional antagonists by binding to S1PR1, inducing receptor internalization. This disrupts the S1P gradient sensing mechanism, trapping lymphocytes in lymph nodes and reducing their recirculation to the CNS [2] [7]. Preclinical studies showed siponimod causes dose-dependent reduction in peripheral CD4⁺ T cells, naïve T cells, central memory T cells, and B cells within 4-6 hours, maintaining lymphocyte counts at 20-30% of baseline during treatment [1].

  • Central Nervous System (CNS) Compartment Effects: Beyond peripheral immunomodulation, S1PRs are expressed on neural cells. S1PR1 on astrocytes regulates neuroinflammation and blood-brain barrier (BBB) permeability, while S1PR5 on oligodendrocytes influences myelination and survival. Siponimod crosses the BBB and exhibits a favorable CNS/blood exposure ratio (6-7) compared to fingolimod (20-30) [1] [16]. In experimental autoimmune encephalomyelitis (EAE) models, siponimod reduced microglial activation, attenuated demyelination, promoted remyelination of optic nerves, and preserved retinal nerve fiber layers [1] [18]. These effects were mediated through S1PR5-dependent promyelinating actions and S1PR1-dependent suppression of neuroinflammation [1] [6].

  • Neuroaxonal Protection: S1P signaling influences neuronal integrity. Blood levels of neurofilament light chain (NfL), a biomarker of neuroaxonal damage, were significantly reduced in siponimod-treated SPMS patients in the EXPAND trial (5.7% reduction vs 9.2% increase with placebo; p=0.0004) [1] [24]. This suggests a direct or indirect neuroprotective effect, potentially via reduced CNS inflammation and modulation of glial cell function.

Table 2: S1P Receptor Expression and Functional Roles in Neuroimmunology

ReceptorPrimary Cellular ExpressionBiological FunctionsPathogenic Role in MS
S1PR1Lymphocytes, astrocytes, endothelial cellsLymphocyte egress, BBB integrity, neuroinflammationEnables CNS lymphocyte infiltration; astrocyte activation
S1PR2B cells, macrophages, brain microvascular cellsImmune cell migration, endothelial permeabilityMay increase BBB permeability; pro-inflammatory effects
S1PR3Cardiomyocytes, vascular endothelium, fibroblastsHeart rate regulation, vascular toneOff-target effects (bradycardia, hypertension)
S1PR4Hematopoietic/lymphoid tissuesImmune cell differentiation (dendritic cells)Limited understanding in MS
S1PR5Oligodendrocytes, cytotoxic lymphocytesOligodendrocyte survival, differentiation, myelinationPromotes remyelination; neuroprotection

Rationale for Targeting S1P Receptors in Neuroinflammatory Disorders

The therapeutic targeting of S1P receptors in MS, particularly SPMS, is grounded in a dual-path mechanism addressing both peripheral inflammation and central neurodegeneration:

  • Addressing the Inflammatory-Neurodegenerative Continuum: SPMS is characterized by a shift from acute inflammatory attacks (relapses) to progressive neurological decline driven by chronic compartmentalized inflammation within the CNS and neurodegeneration. Unlike many disease-modifying therapies effective in RRMS, siponimod demonstrated significant impact in SPMS, likely due to its ability to penetrate the CNS and modulate local immune responses. The EXPAND trial enrolled patients with established SPMS (median baseline EDSS 6.0), yet siponimod significantly delayed disability progression independent of relapses [1] [4]. Real-world prospective studies corroborate these findings, showing siponimod significantly reduces annualized relapse rate (ARR; p<0.001), GdE+ lesions (p<0.001), and fatigue (Modified Fatigue Impact Scale; p=0.001) while stabilizing cognitive and physical disability over 12 months [10].

  • Modulating Lymphocyte Subsets: Siponimod induces selective reduction of pathogenic lymphocyte subsets. In the AMS04 substudy of EXPAND, siponimod treatment significantly decreased the percentage of CD4⁺ T cells and B cells while increasing monocytes and natural killer (NK) cells compared to placebo at 6 and 12 months [1] [23]. This differential effect on lymphocyte subsets may contribute to its efficacy while preserving certain immune surveillance functions. The reversibility of lymphocyte sequestration (counts normalize within 1-4 weeks post-discontinuation) offers a safety advantage over cell-depleting therapies [1].

  • Promoting Direct CNS Repair Mechanisms: The S1PR5-mediated effects on oligodendrocyte lineage cells represent a unique aspect of siponimod's mechanism. Preclinical evidence demonstrates that S1PR5 activation promotes oligodendrocyte survival and facilitates remyelination. In transgenic tadpole models, siponimod enhanced remyelination of the optic nerve, an effect abrogated by S1PR5 deletion [1] [18]. In EAE mice, siponimod treatment preserved GABAergic transmission in the striatum, promoted interneuron survival, and reduced astrogliosis and microgliosis [1] [21]. These direct CNS effects position siponimod as a disease-modifying agent potentially capable of influencing the neurodegenerative trajectory in progressive MS.

  • Biomarker Evidence of Neuroprotection: Beyond clinical outcomes, siponimod's impact on biomarkers supports its neuroprotective potential. The reduction in serum neurofilament light chain (NfL) levels observed in the EXPAND trial reflects diminished neuroaxonal damage. Furthermore, real-world studies report significant improvement in autonomic functions like bladder control, evidenced by reduced post-void residual (PVR) urine volume (p<0.001) after 12 months of siponimod therapy, suggesting beneficial effects on spinal cord pathology [10].

Table 3: Key Biomarker Changes Associated with Siponimod Treatment in SPMS

BiomarkerBiological SignificanceChange with Siponimod vs PlaceboStudy Source
Neurofilament Light Chain (NfL)Marker of neuroaxonal damage5.7% reduction vs 9.2% increase (p=0.0004)EXPAND Trial [1]
Gadolinium-Enhancing (GdE+) LesionsIndicator of blood-brain barrier disruption and active inflammation86% relative reduction (p<0.0001)EXPAND Trial [1]
New/Enlarging T2 LesionsMeasure of new or expanding inflammatory lesions81% relative reduction (p<0.0001)EXPAND Trial [1]
Post-Void Residual (PVR) VolumeMeasure of autonomic (bladder) dysfunctionSignificant decrease (p<0.001)Real-world study [10]
Modified Fatigue Impact Scale (MFIS)Patient-reported measure of fatigueSignificant decrease (p=0.001)Real-world study [10]

The development of siponimod exemplifies a rational drug design strategy targeting specific S1P receptor subtypes to optimize efficacy while minimizing off-target effects. Its clinical success in SPMS validates the therapeutic relevance of the S1P pathway not only in relapsing inflammation but also in the complex pathophysiology of progressive MS, where both immunomodulation and direct neuroprotection may be necessary for meaningful clinical impact. Future research directions include elucidating siponimod's long-term effects on brain volume loss and confirming potential remyelinating effects in human MS through advanced imaging techniques and histopathological studies.

Properties

Product Name

Siponimod

IUPAC Name

1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C29H35F3N2O3

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19-

InChI Key

KIHYPELVXPAIDH-APTWKGOFSA-N

SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Synonyms

1-(4-(1-((E)-4-cyclohexyl-3-trifluoromethylbenzyloxyimino)-ethyl)-2-ethylbenzyl)-azetidine-3-carboxylic acid
BAF-312
BAF312
Mayzent
siponimod

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.